molecular formula C13H11N3S B2878739 2-Hydrazinyl-4-phenyl-1,3-benzothiazole CAS No. 1092306-39-2

2-Hydrazinyl-4-phenyl-1,3-benzothiazole

Cat. No.: B2878739
CAS No.: 1092306-39-2
M. Wt: 241.31
InChI Key: CVXLEGSBBWXJRP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group and a hydrazinyl substituent. Its unique structure imparts a range of biological activities, making it a valuable target for drug development and other scientific research applications.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which include this compound, have a wide range of biological activities . They have been found to interact with various targets such as receptor tyrosine kinases , which play crucial roles in cellular processes including growth, differentiation, metabolism, and apoptosis .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that modulates the target’s function . For instance, they can inhibit the activity of receptor tyrosine kinases, thereby affecting the signaling pathways these receptors are involved in .

Biochemical Pathways

These include pathways involved in inflammation, hypertension, allergy, cancer, and microbial infections . By interacting with key proteins in these pathways, thiazole derivatives can modulate the pathway’s activity and thus influence the physiological response .

Pharmacokinetics

The compound’s molecular weight of 19125 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole’s action depend on the specific target and pathway it interacts with. For instance, if the compound inhibits a receptor tyrosine kinase involved in cell growth, it could potentially slow down or stop the growth of cells . This could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol or methanol solvent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

2-Hydrazinyl-4-phenyl-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-phenyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring with a hydrazinyl and phenyl group. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities further enhance its uniqueness compared to similar compounds .

Properties

IUPAC Name

(4-phenyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXLEGSBBWXJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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